MFCD06642261
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Overview
Description
MFCD06642261 is a chemical compound with unique properties that have garnered significant interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD06642261 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of chemical reactions that result in the formation of the desired compound. These reactions often require precise control of temperature, pressure, and pH to ensure the correct formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often utilize advanced technologies and equipment to ensure consistent quality and purity of the compound. The specific details of these industrial processes can vary depending on the manufacturer and the intended use of the compound.
Chemical Reactions Analysis
Types of Reactions: MFCD06642261 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions can vary, but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed: The major products formed from reactions involving this compound can vary depending on the specific reaction and conditions
Scientific Research Applications
MFCD06642261 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or catalyst in various reactions. In biology, it may have potential uses in studying cellular processes and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, in industry, this compound may be used in the production of various materials and products.
Mechanism of Action
The mechanism of action of MFCD06642261 involves its interaction with specific molecular targets and pathways These interactions can result in various effects, depending on the specific application and context
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD06642261 include those with similar chemical structures and properties. These compounds can provide a basis for comparison and help highlight the unique features of this compound.
Highlighting Uniqueness: this compound stands out due to its specific properties and potential applications. Comparing it with similar compounds can help identify its unique features and potential advantages in various scientific and industrial contexts.
Conclusion
This compound is a compound with significant potential in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its potential uses and benefits. Further research and exploration of this compound can help unlock its full potential and contribute to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-ethylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3OS/c1-2-14-5-3-4-6-18(14)23-12-19(26)25-20-24-11-15(27-20)9-13-7-8-16(21)17(22)10-13/h3-8,10-11,23H,2,9,12H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHLAQWZVHWYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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